molecular formula C24H22N2O3 B2773096 N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE CAS No. 1428351-78-3

N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B2773096
CAS No.: 1428351-78-3
M. Wt: 386.451
InChI Key: ZWAFDAHKPFUMEM-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide is a synthetic indole derivative supplied for research purposes. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Indole-based scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities and presence in several approved therapeutics . These molecules are frequently investigated for their ability to interact with a wide range of biological targets, including various kinases, receptors, and enzymes . The structural features of this particular compound—including the methoxyphenyl carboxamide and the benzyloxy substitution on the indole core—suggest potential for modulation of protein-protein interactions or enzymatic activity, making it a candidate for use in early-stage drug discovery and biochemical assay development. Researchers exploring the mechanisms of drug-induced phospholipidosis, a form of lysosomal storage disorder, may find this compound relevant. Studies indicate that cationic amphiphilic drugs can inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipid accumulation . The amphiphilic nature of this indole-carboxamide derivative makes it a plausible candidate for such in vitro toxicity screening, helping to assess the safety profiles of new chemical entities during development . Its structure also lends itself to structure-activity relationship (SAR) studies aimed at overcoming issues of drug resistance and toxicity common in oncology and other therapeutic areas .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-8-3-4-9-17(16)15-29-22-13-7-11-19-18(22)14-21(25-19)24(27)26-20-10-5-6-12-23(20)28-2/h3-14,25H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAFDAHKPFUMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the indole core in the presence of a Lewis acid catalyst.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached via nucleophilic substitution, where a methylbenzyl halide reacts with the indole derivative in the presence of a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE: shares similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, including its effects on cancer cell lines, receptor interactions, and other pharmacological properties.

Chemical Structure and Properties

The compound features an indole core substituted with methoxy and methyl groups, which are known to influence its biological activity. The general structure can be represented as follows:

N 2 Methoxyphenyl 4 2 methylphenyl methoxy 1H indole 2 carboxamide\text{N 2 Methoxyphenyl 4 2 methylphenyl methoxy 1H indole 2 carboxamide}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG2 (Liver)10.5
MDA-MB-231 (Breast)8.3
A549 (Lung)12.0
LN-229 (Glioblastoma)7.0

These results indicate that the compound exhibits a selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies suggest that it may interact with specific receptors or enzymes that are pivotal in cancer progression.

Case Study: D3 Dopamine Receptor Interaction

A study indicated that compounds similar in structure to this compound could act as agonists for dopamine receptors, particularly D3 receptors. This interaction may contribute to their antiproliferative effects by influencing pathways related to cell survival and growth .

3. Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have explored the antimicrobial activity of this indole derivative. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Indole Derivative X5.0Staphylococcus aureus
Indole Derivative Y10.0Escherichia coli

These findings suggest that modifications in the indole structure can lead to significant antimicrobial properties, warranting further investigation into this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including indole core formation, functionalization of the 4-position with a (2-methylphenyl)methoxy group, and carboxamide coupling. Key steps include:

  • Indole Ring Assembly : Use of Fischer indole synthesis or palladium-catalyzed cross-coupling for regioselective substitution.
  • Methoxy and Methylphenyl Group Introduction : Nucleophilic aromatic substitution or Mitsunobu reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.
    • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yield and minimize side products .

Q. How should researchers approach the structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, indole NH at δ 10.5–11.0 ppm). Compare with literature data for analogous indole derivatives .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₂O₃: 386.1629).
  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient (0.1% TFA) to verify purity and detect impurities at 254 nm .

Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?

  • Methodological Answer :

  • For Purity :
  • HPLC-UV/ELSD : Quantify impurities using Pharmacopeial guidelines (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions).
  • For Stability :
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How does the introduction of methyl or methoxy groups at specific positions influence the compound’s biological activity and receptor binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Methoxy Groups : Enhance lipophilicity and metabolic stability. For example, the 2-methoxyphenyl group in related compounds increases serotonin receptor (5-HT₁A) affinity .
  • Methylphenyl Substituents : Improve π-π stacking with hydrophobic receptor pockets, as seen in analogues showing α₁-adrenoceptor antagonism .
  • Experimental Design :
  • In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., Bcl-2 for apoptosis studies).
  • Functional Assays : Measure IC₅₀ values in cell-based assays (e.g., cAMP inhibition for GPCR targets) .

Q. What in vivo models are suitable for evaluating the compound’s efficacy, and how do results correlate with in vitro findings?

  • Methodological Answer :

  • Model Selection :
  • Benign Prostatic Hyperplasia (BPH) : Use testosterone-induced rat models to assess apoptosis induction via TUNEL staining and caspase-3 activation, as demonstrated for structurally similar piperazine-indole derivatives .
  • Cancer Xenografts : Nude mice implanted with PC-3 cells to evaluate tumor growth inhibition (dose: 10–50 mg/kg, oral gavage, 21-day study).
  • Correlation Analysis : Compare in vitro IC₅₀ values (e.g., 0.5–5 µM in prostate cells) with in vivo tumor volume reduction (e.g., 40–60% at 50 mg/kg) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Validation :
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT vs. ATP-lite luminescence) to minimize variability.
  • Data Reconciliation :
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) and apply statistical weighting for outliers.
  • Proteomic Profiling : Use phospho-kinase arrays to identify off-target effects that may explain discrepancies .

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